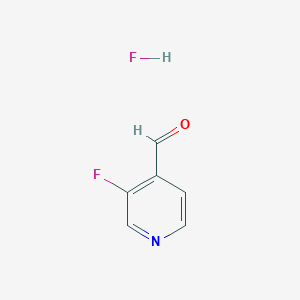

3-Fluoropyridine-4-carbaldehyde hydrofluoride

CAS No.: 1820741-48-7

Cat. No.: VC2963427

Molecular Formula: C6H5F2NO

Molecular Weight: 145.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820741-48-7 |

|---|---|

| Molecular Formula | C6H5F2NO |

| Molecular Weight | 145.11 g/mol |

| IUPAC Name | 3-fluoropyridine-4-carbaldehyde;hydrofluoride |

| Standard InChI | InChI=1S/C6H4FNO.FH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H |

| Standard InChI Key | WXSZLZMWWAZMGM-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1C=O)F.F |

| Canonical SMILES | C1=CN=CC(=C1C=O)F.F |

Introduction

Physical and Chemical Properties

3-Fluoropyridine-4-carbaldehyde hydrofluoride presents distinct physical and chemical characteristics that determine its behavior in chemical reactions and its handling requirements. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Fluoropyridine-4-carbaldehyde Hydrofluoride

Applications in Organic Synthesis

3-Fluoropyridine-4-carbaldehyde hydrofluoride serves as a valuable building block in organic synthesis due to its multifunctional nature and reactivity profile.

As a Building Block

The compound functions as an intermediate in constructing more complex molecules, particularly those with biological and pharmacological significance. Its key attributes as a building block include:

-

The aldehyde group provides a reactive site for various transformations:

-

Condensation reactions (e.g., aldol, Knoevenagel)

-

Reductive amination

-

Wittig reactions

-

Reduction to alcohols

-

-

The fluorine atom on the pyridine ring:

Applications in Medicinal Chemistry

3-Fluoropyridine-4-carbaldehyde hydrofluoride has garnered significant interest in pharmaceutical research and drug design due to the advantageous properties that fluorinated compounds offer in medicinal applications.

Enhancing Drug Properties

Fluorinated pyridine derivatives are increasingly utilized in pharmaceutical development for several reasons:

-

Improved metabolic stability - fluorination often blocks metabolically vulnerable positions

-

Enhanced binding affinity to target proteins

-

Modified lipophilicity and membrane permeability

-

Altered acidity/basicity of nearby functional groups

Current Research and Future Perspectives

Research involving 3-Fluoropyridine-4-carbaldehyde hydrofluoride continues to expand, driven by the growing importance of fluorinated compounds in various applications.

Research Trends

Recent research directions include:

-

Development of improved synthetic routes with higher yields and milder conditions

-

Investigation of selective transformations of the aldehyde group while preserving the fluorine functionality

-

Applications in late-stage functionalization of complex molecules

-

Structure-activity relationship studies in medicinal chemistry applications

-

Green chemistry approaches to fluorinated heterocycle synthesis

Future Opportunities

The unique reactivity profile and structural features of 3-Fluoropyridine-4-carbaldehyde hydrofluoride suggest several promising future applications:

-

Scaffold for developing novel pharmaceutical agents, particularly where fluorine's unique properties can enhance drug efficacy and bioavailability

-

Building block for materials science applications, including liquid crystals and functional polymers

-

Tool for studying biological mechanisms where fluorinated probes offer advantages in tracking or binding studies

-

Development of more environmentally friendly synthetic approaches to fluorinated compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume